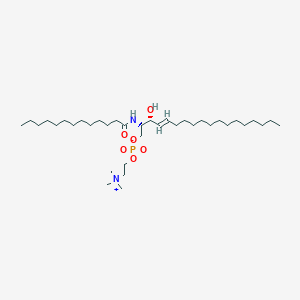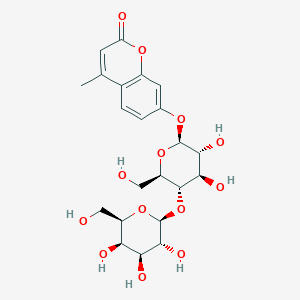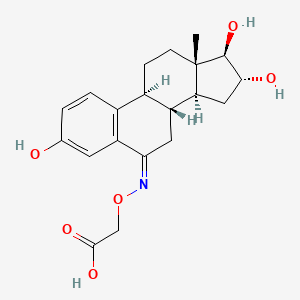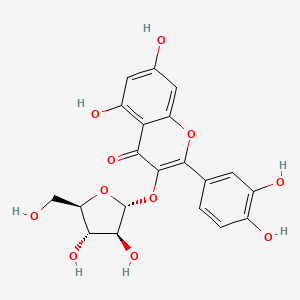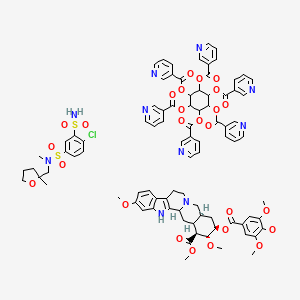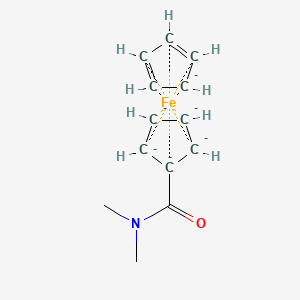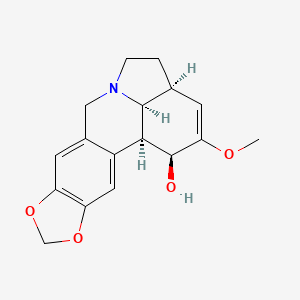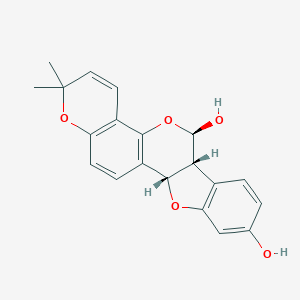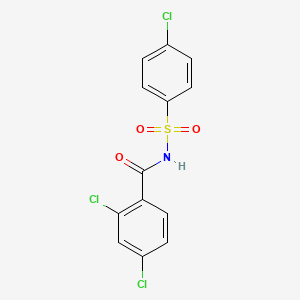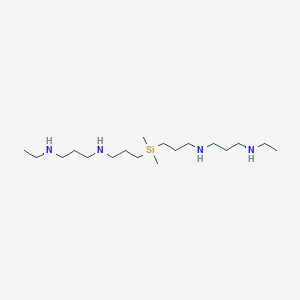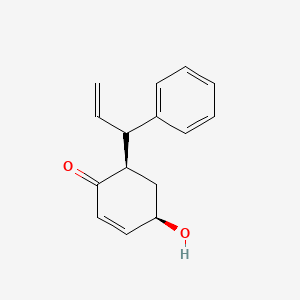
Propolis neoflavonoid 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propolis neoflavonoid 2 is an olefinic compound. It has a role as a metabolite.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Activity : A study by Funakoshi-Tago et al. (2015) found that flavonoids isolated from Nepalese propolis, including Propolis neoflavonoid 2, exhibited significant anti-inflammatory activity. This was attributed to the inhibition of the IL-33 signaling pathway in bone marrow-derived mast cells, indicating a potential for managing inflammatory diseases.
Cardioprotective Effects : Research by Sun et al. (2016) demonstrated that flavonoid extraction from propolis, which includes Propolis neoflavonoid 2, can attenuate pathological cardiac hypertrophy and heart failure in mice. This suggests a therapeutic potential for heart-related conditions.
Immunomodulatory Effects : A study by Blonska et al. (2004) observed the effects of ethanol extract of propolis and selected flavone derivatives on gene expression in macrophages. It was found that these extracts, including Propolis neoflavonoid 2, significantly suppressed pro-inflammatory gene expression, indicating immunomodulatory properties.
Nitric Oxide Production Inhibition : Awale et al. (2005) discovered that certain compounds in propolis, including neoflavonoids, showed inhibitory activities on nitric oxide production in activated macrophage cells. This could have implications for treatments involving inflammatory responses.
Antimicrobial Activity : In their research, Banskota et al. (2001) found that the flavonoids in propolis, including Propolis neoflavonoid 2, exhibited significant antibacterial activity against Helicobacter pylori, a pathogen linked to gastric ulcers.
Antioxidant Properties : A study by Alencar et al. (2007) on Brazilian red propolis highlighted its antioxidant activity, largely attributed to its flavonoid content, including Propolis neoflavonoid 2. This suggests a role in combating oxidative stress.
Dental Applications : Ahangari et al. (2018) explored the application of propolis in endodontics, indicating its potential in dental treatments due to its antimicrobial and anti-inflammatory properties.
Cancer-Related Applications : Nani et al. (2018) conducted a pharmacogenomic analysis on isoflavonoids from Brazilian red propolis, including Propolis neoflavonoid 2. They found these compounds could down-regulate the expression of cancer-related target proteins, suggesting potential in cancer therapy.
Eigenschaften
Molekularformel |
C15H16O2 |
|---|---|
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
(4R,6R)-4-hydroxy-6-(1-phenylprop-2-enyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C15H16O2/c1-2-13(11-6-4-3-5-7-11)14-10-12(16)8-9-15(14)17/h2-9,12-14,16H,1,10H2/t12-,13?,14+/m0/s1 |
InChI-Schlüssel |
RTLQJCZEXLLNLE-SMEJFCCLSA-N |
Isomerische SMILES |
C=CC([C@H]1C[C@H](C=CC1=O)O)C2=CC=CC=C2 |
Kanonische SMILES |
C=CC(C1CC(C=CC1=O)O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





